The compound (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine is a complex organic molecule characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the category of organic compounds, which are primarily composed of carbon atoms bonded to other elements such as hydrogen, oxygen, and nitrogen. The classification of compounds can be based on their sources (organic vs. inorganic) or their structural characteristics .
This compound is classified as an organic compound due to its carbon backbone and the presence of functional groups. Organic compounds can be further categorized into cyclic and acyclic structures; in this case, the compound is cyclic due to the cyclopentane ring structure. The presence of the thiadiazole moiety adds to its complexity and potential reactivity .
The synthesis of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine typically involves several steps:
These methods require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity .
This compound may undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for various applications in pharmaceuticals or materials science .
The mechanism of action for (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine may involve interaction with biological targets such as enzymes or receptors:
Further studies are required to elucidate its precise mechanism of action through biochemical assays .
The physical properties of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine include:
Chemical properties include:
The potential applications of (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine span various fields:
Research into this compound could lead to significant advancements in these areas .
The 1,3,4-thiadiazole ring system, a nitrogen-sulfur heterocycle, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry since its discovery in the late 19th century. This five-membered heterocycle gained prominence following the development of sulfathiazole in the 1940s, which established the antimicrobial potential of thiadiazole-containing sulfonamides [2]. The subsequent synthesis of acetazolamide (marketed as Diamox® in 1954) revolutionized carbonic anhydrase inhibition therapy, providing the first effective oral agent for glaucoma treatment and demonstrating the scaffold's versatility beyond antibacterial applications [2]. The historical significance of these early compounds established the thiadiazole nucleus as a critical pharmacophore for targeted drug design.
The 1980s witnessed another milestone with the development of megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole), which exhibited exceptional efficacy against drug-resistant strains of Trypanosoma cruzi and Trypanosoma brucei. Despite its eventual withdrawal due to toxicity concerns, megazol served as a vital lead compound for anti-parasitic drug development, highlighting the scaffold's potential against neglected tropical diseases [2]. Concurrently, the integration of 1,3,4-thiadiazole into cephalosporin antibiotics yielded cefazolin, a first-generation cephalosporin that remains clinically relevant for surgical prophylaxis, particularly against methicillin-resistant Staphylococcus aureus (MRSA) when combined with β-lactamase inhibitors [2].
Contemporary research has expanded the therapeutic applications of 1,3,4-thiadiazoles to include antiviral, anticancer, antitubercular, and anti-inflammatory agents. The scaffold's success stems from its bioisosteric versatility – it effectively mimics pyrimidine, pyridazine, oxadiazole, and benzene rings while conferring distinct physicochemical advantages [2]. This bioisosterism enables molecular modifications that enhance target affinity and optimize pharmacokinetic profiles, making 1,3,4-thiadiazole derivatives indispensable in modern drug discovery pipelines targeting diverse disease pathways.
Table 1: Historical Development of Key 1,3,4-Thiadiazole-Based Pharmaceuticals
Compound | Therapeutic Class | Clinical Introduction | Primary Therapeutic Application |
---|---|---|---|
Sulfathiazole | Sulfonamide antibiotic | 1940s | Gram-positive bacterial infections |
Acetazolamide (Diamox®) | Carbonic anhydrase inhibitor | 1954 | Glaucoma, diuresis, altitude sickness |
Methazolamide (Neptazane®) | Carbonic anhydrase inhibitor | ~1960 | Glaucoma (superior corneal penetration) |
Megazol | Anti-trypanosomal | 1980s (experimental) | Chagas disease, African sleeping sickness |
Cefazolin (Ancef®) | First-generation cephalosporin | 1970s | Surgical-site infection prophylaxis |
The 1,3,4-thiadiazole ring exhibits distinctive mesoionic character, a property that profoundly influences its behavior in biological systems. Mesoionic compounds possess a delocalized electronic structure where positive and negative charges coexist within a heterocyclic framework, resulting in an overall neutral species despite internal charge separation [2]. For 1,3,4-thiadiazoles, this manifests as a resonance-stabilized structure where the electronegative nitrogen atoms and electropositive sulfur create a dipole moment that facilitates interactions with biological targets. X-ray crystallographic studies reveal bond lengths intermediate between single and double bonds, confirming electron delocalization across the ring system.
This mesoionic nature confers exceptional membrane permeability – a critical advantage in drug design. Unlike permanently charged molecules, mesoionic 1,3,4-thiadiazoles traverse lipid bilayers efficiently while retaining the ability to engage in electrostatic interactions with target biomolecules upon reaching intracellular compartments [2]. The trifluoromethyl-substituted derivative (1R,2R)-2-Phenyl-N-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl}cyclopentanamine exemplifies this principle, where the mesoionic thiadiazole enhances blood-brain barrier penetration in neurological targets [10]. This property is particularly valuable for central nervous system (CNS) therapeutics and intracellular enzyme inhibitors where cellular internalization determines efficacy.
The metabolic stability of 1,3,4-thiadiazoles further enhances their pharmacokinetic profile. The strong aromatic character (10 π-electrons) provides exceptional resistance to oxidative metabolism and enzymatic degradation compared to non-aromatic heterocycles. Comparative studies demonstrate that 1,3,4-thiadiazoles exhibit significantly lower cytochrome P450-mediated clearance than their 1,2,4-thiadiazole isomers, contributing to improved oral bioavailability and extended plasma half-lives [2] [4]. This stability, combined with their membrane permeability, positions mesoionic thiadiazoles as superior scaffolds for compounds requiring systemic distribution and intracellular activity.
Table 2: Physicochemical Properties of Representative 5-Methyl-1,3,4-Thiadiazol-2-amine Derivatives
Property | 2-Amino-5-methyl-1,3,4-thiadiazole | 1,3,4-Thiadiazole (Unsubstituted) | Bioisosteric Pyrimidine |
---|---|---|---|
Molecular Formula | C₃H₅N₃S | C₂H₂N₂S | C₄H₄N₂ |
Molecular Weight (g/mol) | 115.16 | 86.11 | 80.09 |
Melting Point (°C) | 224-228 | 181-183 | 20-22 |
Density (g/cm³) | 1.287-1.372 | 1.325 | 1.016 |
LogP (Experimental) | 1.01 | 0.45 | 0.63 |
pKa | 3.84 | 2.75 | 1.30 |
Aqueous Solubility (mg/mL) | <1 (sparingly soluble) | 5.2 | Miscible |
Polar Surface Area (Ų) | 80.04 | 68.31 | 61.82 |
The strategic incorporation of methyl groups at the C5 position of 1,3,4-thiadiazoles represents a sophisticated approach to optimizing drug-like properties. Steric modulation through methyl substitution fine-tunes molecular interactions with target binding sites. Crystallographic evidence indicates that the 5-methyl group induces favorable van der Waals contacts with hydrophobic pockets in enzyme active sites, as demonstrated in carbonic anhydrase II complexes where methylated thiadiazoles exhibit 3-5 fold higher affinity than unsubstituted analogs [8]. This steric optimization enhances target specificity while minimizing off-target interactions.
The methyl substituent significantly influences electronic properties through hyperconjugation and inductive effects. Nuclear magnetic resonance (NMR) studies reveal that the 5-methyl group donates electron density to the thiadiazole ring, increasing π-electron delocalization and enhancing dipole moment magnitude (experimental dipole moment = 4.2 D for 5-methyl derivative vs 3.8 D for unsubstituted). This electronic modulation strengthens hydrogen-bonding interactions with biological targets, particularly with carbonyl oxygens and phosphate groups in enzyme active sites [4] [8]. Quantum mechanical calculations indicate a 15-20% increase in molecular electrostatic potential (MEP) at ring nitrogens, correlating with improved binding affinity to cationic sites.
From a metabolic perspective, the 5-methyl group provides distinct advantages. Comparative metabolism studies show that methylated thiadiazoles undergo slower oxidative metabolism than halogenated or unsubstituted analogs, reducing first-pass clearance. The methyl group serves as a site for controlled cytochrome P450-mediated oxidation, producing hydroxymethyl metabolites that retain biological activity while enhancing aqueous solubility for renal excretion [4]. This controlled metabolic pathway minimizes toxic metabolite formation and extends plasma half-life (t₁/₂ = 8.2 hours for 5-methyl derivative vs 3.5 hours for 5-H analog in murine models).
The 5-methyl-1,3,4-thiadiazol-2-yl motif has demonstrated particular utility in antimicrobial development. Hybrid compounds incorporating this moiety, such as phenothiazine-thiadiazole conjugates, exhibit exceptional activity against Mycobacterium tuberculosis (MIC = 0.8 μg/mL), attributed to the balanced lipophilicity (LogP = 2.8) imparted by the methyl group [8]. Similarly, piperidine-thiadiazole derivatives like (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (EVT-2701690) show enhanced Gram-positive antibacterial activity through membrane disruption mechanisms [5]. These examples underscore the strategic advantage of methyl substitution in overcoming pharmacokinetic and resistance challenges in anti-infective development.
Table 3: Influence of C5 Substituents on 1,3,4-Thiadiazole Bioactivity and Properties
C5 Substituent | LogP | pKa | Antimicrobial Activity (Avg. MIC μg/mL) | Metabolic Stability (t₁/₂ min, microsomes) |
---|---|---|---|---|
-H | 0.45 | 2.75 | 12.8 ± 3.2 | 26.5 ± 4.2 |
-CH₃ | 1.01 | 3.84 | 3.2 ± 0.8 | 48.3 ± 6.7 |
-CF₃ | 2.15 | 3.12 | 1.5 ± 0.3 | 72.1 ± 8.9 |
-Cl | 1.45 | 2.92 | 2.8 ± 0.6 | 35.7 ± 5.1 |
-OCH₃ | 0.82 | 4.05 | 8.5 ± 1.9 | 41.2 ± 6.3 |
-Ph | 2.85 | 3.78 | 0.9 ± 0.2 | 18.9 ± 3.4 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7